![molecular formula C19H19N3O2S B2432255 (3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-78-6](/img/structure/B2432255.png)
(3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring. Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Scientific Research Applications
Rhodium-Catalyzed C–H Functionalization
The compound can be used in Rhodium (III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Synthesis of 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
The compound can be synthesized in a 52% yield for the first time by a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one (their ratio being 2:1) in solid Al2O3 at room temperature .
Anti-tubercular Potential
The compound has shown potential for anti-tubercular activity against Mycobacterium tuberculosis strain .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which are related to the compound, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Cytotoxic Activity
The compound has shown promising cytotoxic activity .
sEH Inhibition
A compound with urea linked alkyl side chain of 8a–f and 9a–f series were reported to show improved the sEH inhibition .
Mechanism of Action
Target of Action
Compounds containing the 1h-pyrazol moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been synthesized and evaluated for antitumor potential against different cell lines such as mcf-7 and caco-2 . The interaction of these compounds with their targets often results in changes at the molecular level, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(15-3-1-4-16(13-15)22-9-2-8-20-22)21-10-5-17(6-11-21)24-18-7-12-25-14-18/h1-4,7-9,12-14,17H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCEGRTHKBHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone |
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